

# Spectroscopic Profile of 2,4,4-Trimethyl-2-pentanol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,4,4-Trimethyl-2-pentanol

Cat. No.: B108734

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for **2,4,4-Trimethyl-2-pentanol** (CAS No: 690-37-9), a tertiary alcohol of interest in various chemical research and development applications. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **2,4,4-Trimethyl-2-pentanol**.

### $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of **2,4,4-Trimethyl-2-pentanol** is characterized by distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~1.22	Singlet	6H	C(CH <sub>3</sub> ) <sub>2</sub>
~1.45	Singlet	2H	CH <sub>2</sub>
~0.95	Singlet	9H	C(CH <sub>3</sub> ) <sub>3</sub>
~1.5 (variable)	Singlet	1H	OH

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift ( $\delta$ ) ppm	Carbon Type	Assignment
~72.9	Quaternary	C-OH
~53.1	Methylene	CH <sub>2</sub>
~31.8	Quaternary	C(CH <sub>3</sub> ) <sub>3</sub>
~31.6	Methyl	C(CH <sub>3</sub> ) <sub>3</sub>
~29.1	Methyl	C(CH <sub>3</sub> ) <sub>2</sub>

## Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of a liquid sample like **2,4,4-Trimethyl-2-pentanol** is as follows:

- **Sample Preparation:** A small amount of the neat liquid sample is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>) in a standard 5 mm NMR tube. A common concentration range is 5-25 mg of the compound in 0.6-0.7 mL of solvent.
- **Instrumentation:** The spectrum is acquired on a high-resolution NMR spectrometer, for instance, a Bruker WM-250 or equivalent.

- Data Acquisition: For  $^1\text{H}$  NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, a larger number of scans is typically required due to the lower natural abundance of the  $^{13}\text{C}$  isotope. Proton-decoupled spectra are usually recorded for  $^{13}\text{C}$  NMR to simplify the spectrum to single lines for each unique carbon.
- Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Diagram 1: NMR Spectroscopy Workflow

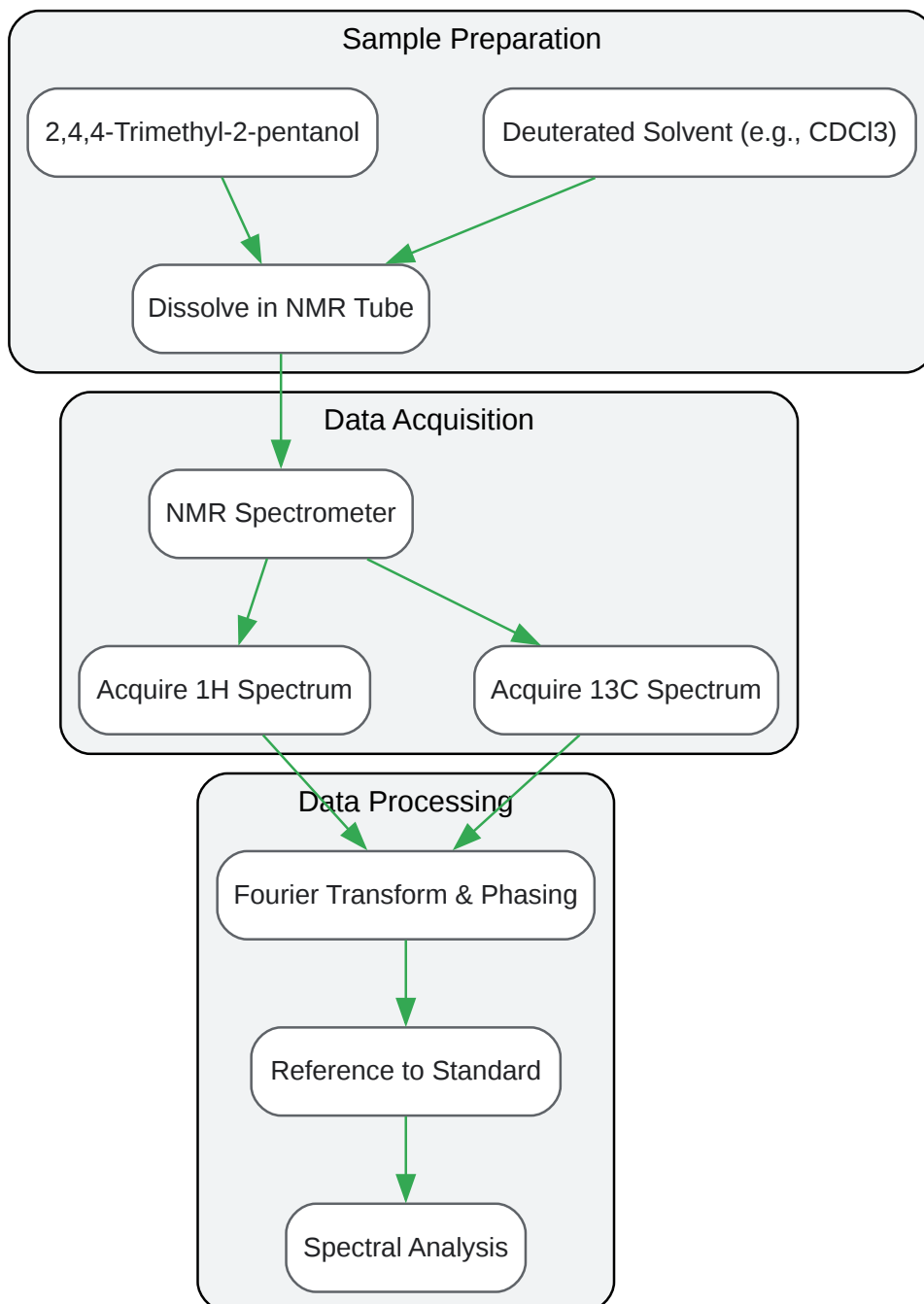
[Click to download full resolution via product page](#)

Diagram 1: NMR Spectroscopy Workflow

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

## IR Spectral Data

The IR spectrum of **2,4,4-Trimethyl-2-pentanol** shows characteristic absorption bands for an alcohol.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400 (broad)	Strong	O-H stretch (hydrogen-bonded)
~2950	Strong	C-H stretch (alkane)
~1365	Medium	C-H bend (gem-dimethyl)
~1150	Strong	C-O stretch (tertiary alcohol)

## Experimental Protocol: IR Spectroscopy

For a liquid sample such as **2,4,4-Trimethyl-2-pentanol**, the following protocol is typical:

- **Sample Preparation:** A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- **Instrumentation:** The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is recorded and the background is automatically subtracted.
- **Data Analysis:** The resulting spectrum shows the percentage of transmittance versus wavenumber. Absorption bands are identified and correlated with specific functional groups.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

## Mass Spectral Data

The electron ionization (EI) mass spectrum of **2,4,4-Trimethyl-2-pentanol** exhibits a characteristic fragmentation pattern. The molecular ion peak is often weak or absent in tertiary alcohols.

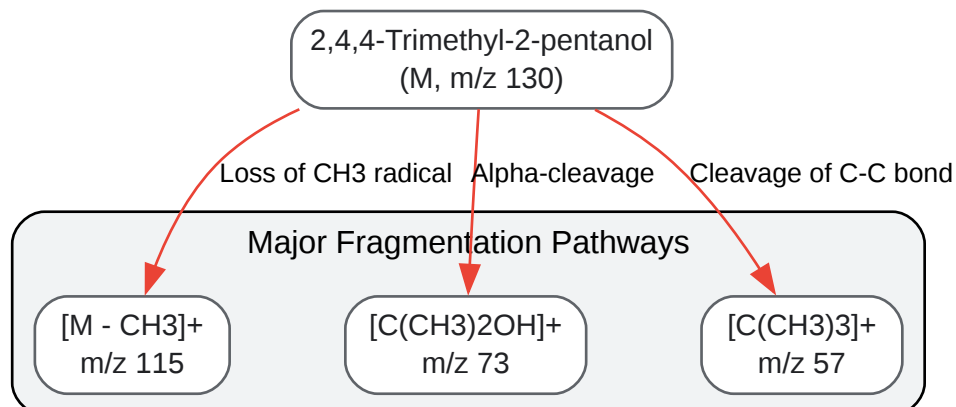
m/z	Relative Intensity (%)	Proposed Fragment
115	Low	$[M - CH_3]^+$
73	High	$[C(CH_3)_2OH]^+$
57	High	$[C(CH_3)_3]^+$ (tert-butyl cation)

## Experimental Protocol: Mass Spectrometry

A typical protocol for obtaining an EI mass spectrum is as follows:

- **Sample Introduction:** A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe.
- **Ionization:** The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting positively charged fragments are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio.
- **Detection:** An electron multiplier or other detector records the abundance of each fragment. The resulting data is presented as a mass spectrum, a plot of relative intensity versus m/z.

Diagram 2: Mass Spectrometry Fragmentation of 2,4,4-Trimethyl-2-pentanol



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of 2,4,4-Trimethyl-2-pentanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b108734#spectroscopic-data-for-2-4-4-trimethyl-2-pentanol-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b108734#spectroscopic-data-for-2-4-4-trimethyl-2-pentanol-nmr-ir-mass-spec)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)